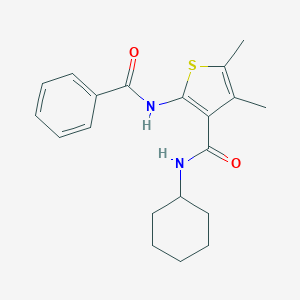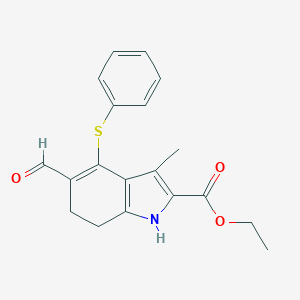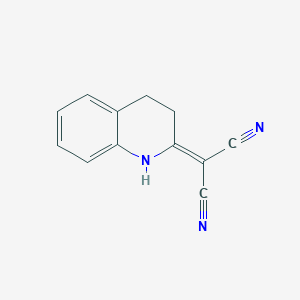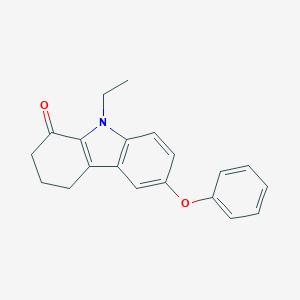![molecular formula C20H22N2O3S B421277 N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 312948-88-2](/img/structure/B421277.png)
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound with a molecular formula of C20H22N2O3S and a molecular weight of 370.46528 g/mol . This compound is characterized by the presence of a morpholine ring, a benzothiophene core, and a benzamide group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the morpholine ring, and the attachment of the benzamide group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.
Introduction of Morpholine Ring: This can be achieved through nucleophilic substitution reactions.
Attachment of Benzamide Group: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the morpholine or benzamide groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be compared with other similar compounds, such as:
4-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide: This compound has a similar structure but with a methyl group at the 4-position, which can influence its chemical properties and reactivity.
3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile compound in various fields of research .
Eigenschaften
CAS-Nummer |
312948-88-2 |
|---|---|
Molekularformel |
C20H22N2O3S |
Molekulargewicht |
370.5g/mol |
IUPAC-Name |
N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C20H22N2O3S/c23-18(14-6-2-1-3-7-14)21-19-17(15-8-4-5-9-16(15)26-19)20(24)22-10-12-25-13-11-22/h1-3,6-7H,4-5,8-13H2,(H,21,23) |
InChI-Schlüssel |
HCPJWUULAPWNGG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,5-dimethyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B421195.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421199.png)


![Ethyl 3-{[(dimethylamino)methylene]amino}-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421202.png)
![3-{4-nitrobenzoyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421204.png)
![4-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine](/img/structure/B421206.png)


![2-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421215.png)
![N-[5-(2-phenyldiazenyl)-2-thienyl]acetamide](/img/structure/B421216.png)
![ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B421217.png)
![2-Cyclohexyl-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B421220.png)
